molecular formula C59H110N6NaO20P B609036 Mifamurtide sodium hydrate CAS No. 838853-48-8

Mifamurtide sodium hydrate

Número de catálogo B609036
Número CAS: 838853-48-8
Peso molecular: 1277.5 g/mol
Clave InChI: NGIYLSFJGRLEMI-MHTUOZSYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mifamurtide is a liposomal formulation containing a muramyl dipeptide (MDP) analogue with potential immunomodulatory and antineoplastic activities. Muramyl tripeptide phosphatidylethanolamine (MTP-PE), a derivative of the mycobacterial cell wall component MDP, activates both monocytes and macrophages. Activated macrophages secrete cytokines and induce the recruitment and activation of other immune cells, which may result in indirect tumoricidal effects. Liposomal encapsulation of MTP-PE prolongs its half-life and enhances tissue targeting.

Aplicaciones Científicas De Investigación

Application in Osteosarcoma Treatment

Mifamurtide, known as liposomal muramyl tripeptide phosphatidyl ethanolamine (Mepact), has been extensively studied for its application in the treatment of osteosarcoma, a type of bone cancer. It is an immunomodulator, working by activating monocytes and macrophages to exhibit antitumor effects. Significant research has demonstrated its effectiveness in improving overall survival in patients with newly diagnosed, high-grade, non-metastatic, resectable osteosarcoma when combined with postoperative chemotherapy (Frampton, 2010). Further studies have explored its use in various clinical settings, assessing the survival benefits and feasibility of its combination with chemotherapy (Brard et al., 2019).

Cost-Effectiveness Analysis

Mifamurtide has also been the subject of cost-effectiveness analyses. Studies have evaluated its economic impact in the context of the Spanish National Health Service, demonstrating that its use in osteosarcoma treatment can be cost-effective, especially considering the quality-adjusted life years gained (Brosa et al., 2015). Similar analyses have been conducted from the perspective of the UK's National Health Service, again highlighting its cost-effectiveness when added to standard chemotherapy for osteosarcoma (Johal et al., 2013).

Immunomodulatory Effects

Research has delved into the immunomodulatory effects of mifamurtide on macrophage polarization and its impact on tumor cell proliferation, migration, and differentiation. These studies have contributed significantly to understanding the intricate interactions between mifamurtide and the immune system, especially in the context of osteosarcoma cells (Punzo et al., 2020).

Clinical Observations and Trials

Several observational studies and clinical trials have been conducted to assess the efficacy and safety of mifamurtide in osteosarcoma treatment. These studies have provided valuable insights into its practical use, survival rates, and tolerability in clinical settings (Mudry et al., 2021).

Pharmacokinetics and Pharmacodynamics

The pharmacokinetics and pharmacodynamics of mifamurtide have been studied in various populations, including those with hepatic and renal impairments. These studies are crucial in understanding how the drug behaves in different physiological conditions and in developing appropriate dosing guidelines (Venkatakrishnan et al., 2014).

Propiedades

Número CAS

838853-48-8

Fórmula molecular

C59H110N6NaO20P

Peso molecular

1277.5 g/mol

Nombre IUPAC

sodium;2-[[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate;hydrate

InChI

InChI=1S/C59H109N6O19P.Na.H2O/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-52(71)80-41-47(84-53(72)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)42-82-85(78,79)81-38-37-61-57(75)43(3)62-51(70)36-35-48(56(60)74)65-58(76)44(4)63-59(77)45(5)83-55(54(73)50(69)40-67)49(39-66)64-46(6)68;;/h39,43-45,47-50,54-55,67,69,73H,7-38,40-42H2,1-6H3,(H2,60,74)(H,61,75)(H,62,70)(H,63,77)(H,64,68)(H,65,76)(H,78,79);;1H2/q;+1;/p-1/t43-,44-,45+,47+,48+,49-,50+,54+,55+;;/m0../s1

Clave InChI

NGIYLSFJGRLEMI-MHTUOZSYSA-M

SMILES isomérico

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)OC(=O)CCCCCCCCCCCCCCC.O.[Na+]

SMILES

C[C@@H](C(NC([C@H](NC([C@H](C)N)=O)CCC(N)=O)=O)=O)N(C(C(O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1NC(C)=O)O)CO)O)C)=O)CCOP(OC[C@H](OC(CCCCCCCCCCCCCCC)=O)COC(CCCCCCCCCCCCCCC)=O)([O-])=O.[H]O[H].[Na+]

SMILES canónico

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC.O.[Na+]

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Mifamurtide;  Muramyl tripeptide;  L-MTP-PE; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mifamurtide sodium hydrate
Reactant of Route 2
Mifamurtide sodium hydrate
Reactant of Route 3
Mifamurtide sodium hydrate
Reactant of Route 4
Mifamurtide sodium hydrate
Reactant of Route 5
Mifamurtide sodium hydrate
Reactant of Route 6
Mifamurtide sodium hydrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.